molecular formula C8H7FN4 B346368 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine CAS No. 313662-92-9

5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B346368
CAS No.: 313662-92-9
M. Wt: 178.17g/mol
InChI Key: PFTYWMOSGGHMSR-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-4H-1,2,4-triazol-3-amine (CAS Number 313662-92-9) is a fluorophenyl-containing 1,2,4-triazole derivative with the molecular formula C8H7FN4 . This chemical scaffold is recognized in scientific literature for its significant biological activity, particularly as a promising precursor for the development of novel antimicrobial and antifungal agents . Research into structurally similar 1,2,4-triazole derivatives has demonstrated that the 2-fluorophenyl moiety is associated with high activity against microbial pathogens . For instance, one study found that certain 5-(2-fluorophenyl)-1,2,4-triazole-3-thiol derivatives exhibited exceptional activity against Staphylococcus aureus , in some cases exceeding the efficacy of reference drugs . Other closely related compounds, such as 2-(((3-(2-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol, have been successfully incorporated into soft dosage forms like creams for the treatment of fungal infections, underscoring the therapeutic potential of this chemical class . The melting point for a related API was noted in the range of 207–209 °C . As a building block in medicinal chemistry, this compound provides researchers with a versatile template for further chemical modification and structure-activity relationship (SAR) studies. All products are intended for Research Use Only and are not to be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(2-fluorophenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTYWMOSGGHMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350634
Record name 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313662-92-9
Record name 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Thiosemicarbazide reacts with 2-fluorobenzoic acid under acidic conditions to form an intermediate thiosemicarbazone. Subsequent cyclization in PPA at elevated temperatures (120–140°C) yields the triazole core. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and aromatization.

Reaction Scheme :

2-Fluorobenzoic Acid+ThiosemicarbazidePPA, 130°CThis compound+H2O+H2S\text{2-Fluorobenzoic Acid} + \text{Thiosemicarbazide} \xrightarrow{\text{PPA, 130°C}} \text{this compound} + \text{H}2\text{O} + \text{H}2\text{S}

Optimization Studies

ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)100–160130Yield peaks at 68%
Reaction Time (h)2–84Longer durations cause decomposition
PPA Concentration70–90%85%Higher viscosity improves cyclization

Characterization data for the product includes:

  • Melting Point : 202–204°C

  • IR (KBr) : 3319 cm⁻¹ (N–H stretch), 1627 cm⁻¹ (C=N), 1461 cm⁻¹ (C–F)

  • ¹H NMR (CDCl₃) : δ 7.41–7.57 (m, 4H, Ar–H), δ 11.39 (s, 1H, S–H)

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes while improving yields.

Procedure

A mixture of 2-fluorobenzohydrazide and cyanamide in dimethylformamide (DMF) is irradiated at 150°C for 20 minutes under microwave conditions. The reaction proceeds via a [3+2] cycloaddition mechanism, forming the triazole ring.

Key Advantages :

  • Yield : 75–80% (vs. 68% for conventional method)

  • Reaction Time : 20 minutes (vs. 4 hours)

Comparative Data

MethodYield (%)TimePurity (HPLC)
Conventional PPA684 h95%
Microwave7820 min98%

Catalytic Approaches Using Ionic Liquids

Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) have been employed as green solvents and catalysts to enhance reaction efficiency.

Reaction Setup

A mixture of 2-fluorophenyl isothiocyanate and hydrazine hydrate in [BMIM][BF₄] is stirred at 80°C for 3 hours. The ionic liquid facilitates proton transfer and stabilizes intermediates.

Results :

  • Yield : 72%

  • Catalyst Reusability : The ionic liquid is recovered and reused three times with <5% yield loss.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production utilizes continuous flow reactors to ensure consistent quality and scalability.

ParameterValue
Reactor TypeTubular (SS316)
Residence Time30 minutes
Throughput10 kg/day
Purity99% (by GC-MS)

Comparative Analysis of Methods

MethodYield (%)Cost (USD/g)Environmental ImpactScalability
PPA Cyclization6812.50High (acid waste)Moderate
Microwave7818.00LowHigh
Ionic Liquid7222.00ModerateLow
Continuous Flow859.80LowHigh

Characterization and Quality Control

Spectroscopic Validation

  • ¹³C NMR : δ 158.2 (C–F), δ 145.6 (C=N), δ 121.8–131.5 (Ar–C)

  • LC-MS : m/z 179.1 [M+H]⁺ (calculated: 178.17)

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30)

  • XRD : Confirms crystalline structure with space group P2₁/c

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 1,2,4-triazole derivatives, including 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine, possess significant antimicrobial properties. These compounds have been tested against various pathogens and demonstrated effectiveness comparable to established antibiotics. For instance:

  • Study Findings : Compounds with triazole structures exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

Antifungal Properties

The triazole scaffold is well-known for its antifungal activity. The compound has been evaluated in various studies for its potential to combat fungal infections:

  • Case Study : In one study, triazole derivatives showed promising results against Candida species and other fungal pathogens, indicating their potential use in antifungal therapies .

Anticancer Potential

Emerging research suggests that triazole compounds may also exhibit anticancer properties:

  • Mechanism of Action : Some studies indicate that these compounds can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

Agricultural Uses

This compound has potential applications in agriculture as a fungicide or herbicide. The structural features of triazoles allow them to interact with biological systems in plants:

  • Research Insights : Triazole derivatives have been explored for their ability to enhance plant resistance against fungal diseases while promoting growth .

Material Science

The compound's unique chemical structure lends itself to applications in material science:

  • Use in Polymers : Research has indicated that triazoles can be incorporated into polymer matrices to improve their mechanical properties and thermal stability .

Toxicological Studies

Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent:

  • Acute Toxicity Assessment : A study reported an LD50 value of 1190 mg/kg for related compounds when administered intragastrically, suggesting moderate toxicity levels which need further exploration for safe therapeutic use .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against MRSA and other pathogensMIC values as low as 0.25 μg/mL
Antifungal PropertiesPotential use against various fungal infectionsEffective against Candida species
Anticancer PotentialInduces apoptosis and inhibits cancer cell proliferationMechanisms under investigation
Agricultural UsesPossible fungicide/herbicide applicationsEnhances plant resistance to diseases
Material ScienceIncorporation into polymers for improved propertiesEnhanced mechanical and thermal stability
Toxicological StudiesModerate toxicity profile requiring further investigationLD50 = 1190 mg/kg

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Triazole derivatives with varying substituents have been extensively studied for their structural, electronic, and pharmacological differences. Below is a detailed comparison of 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine with analogous compounds:

Structural and Physicochemical Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Physicochemical Features Reference
This compound 2-Fluorophenyl, amine C₈H₇FN₄ 178.18 High electronegativity from fluorine; potential metabolic stability
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine 3-Bromophenyl, amine C₈H₇BrN₄ 239.08 Bromine increases lipophilicity; NMR δ 7.04–8.37 (ArH)
5-(4-Nitrophenyl)-4H-1,2,4-triazol-3-amine 4-Nitrophenyl, amine C₈H₇N₅O₂ 205.17 Nitro group enhances electron-withdrawing effects; density 1.535 g/cm³
5-(3,5-Bis(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-amine 3,5-Bis(trifluoromethyl)phenyl C₁₀H₇F₆N₄ 297.00 Strong electron-withdrawing CF₃ groups; ESI-MS m/z = 297.0 [M+1]+
5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-4H-1,2,4-triazol-3-amine Nitroimidazole, amine C₆H₇N₇O₂ 209.15 HOMO: -9.62 eV; LUMO: -1.72 eV (theoretical)

Key Observations :

  • Steric Effects : Bulky substituents (e.g., CF₃) may hinder binding in enzyme active sites but improve selectivity .

Key Observations :

  • Enzyme Inhibition: Triazole derivatives with thioether or benzyl groups (e.g., benzylthio) show nanomolar affinity for MetAP2, a cancer therapeutic target .
  • Antiparasitic Activity: Nitroimidazole-substituted triazoles exhibit potent trypanocidal activity with reduced genotoxicity compared to megazol .
  • Antimicrobial Potential: Fluorophenyl-substituted triazoles in plant extracts demonstrate significant bioactivity, likely due to enhanced membrane interaction .

Biological Activity

5-(2-Fluorophenyl)-4H-1,2,4-triazol-3-amine is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy in various biological assays.

Before exploring its biological activity, it is essential to understand some fundamental chemical properties of this compound:

PropertyValue
Density1.414 g/cm³
Boiling Point414.9 ºC
Flash Point204.7 ºC
Refractive Index1.645

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of triazole derivatives often involves reactions between hydrazones and various acid derivatives. The structure of this compound plays a critical role in its biological activity. Substituents on the triazole ring can significantly influence its pharmacological properties.

Research indicates that the presence of electron-donating groups enhances anti-inflammatory potential, while electron-withdrawing groups improve anti-tubercular activity .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it exhibits potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance:

CompoundMIC (μg/mL)Activity Type
This compound1.25 - 10Antibacterial
Reference Antibiotic<1Standard Comparison

The compound's efficacy against Mycobacterium tuberculosis has also been highlighted in recent studies, showing promising results with MIC values as low as 0.625 μg/mL .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through cytokine release assays in peripheral blood mononuclear cells (PBMC). The compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at various concentrations:

Concentration (μg/mL)TNF-α Inhibition (%)
5044 - 60
100>60

These results suggest that this compound could be a potential candidate for treating inflammatory diseases .

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory properties, the antioxidant capacity of triazole derivatives has been evaluated using DPPH and ABTS assays. The findings indicate that these compounds can scavenge free radicals effectively:

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
This compound0.397Comparable to ascorbic acid (IC50 = 0.87 μM)

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the therapeutic potential of triazole derivatives including this compound:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that this compound effectively inhibited bacterial growth in both planktonic and biofilm states against Staphylococcus aureus and Escherichia coli, showcasing its potential for treating biofilm-associated infections .
  • Anti-inflammatory Mechanism : Another study highlighted that treatment with this compound reduced inflammation markers in animal models of arthritis by modulating cytokine production and enhancing the activity of anti-inflammatory pathways .

Q & A

Q. What are the recommended synthetic routes for 5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

Answer: The synthesis of fluorophenyl-substituted triazoles typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or nucleophilic substitution reactions. For this compound, a multi-step approach is recommended:

Intermediate preparation : React 2-fluorobenzaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate .

Cyclization : Treat the intermediate with NaOH/EtOH to induce cyclization into the triazole core.

Amination : Introduce the amine group via nucleophilic substitution or reductive amination.

Q. Optimization tips :

  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Adjust pH to 8–9 during cyclization to minimize side products .
  • Use microwave-assisted synthesis (100°C, 30 min) to improve yield and reduce time .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: A combination of analytical techniques is critical:

  • NMR spectroscopy : Confirm the presence of the fluorophenyl group (¹⁹F NMR: δ ~ -110 ppm for ortho-F) and triazole protons (¹H NMR: δ 7.8–8.2 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 207.08) .
  • HPLC : Use a C18 column (acetonitrile/water 60:40) to assess purity (>98%) .
  • Elemental analysis : Ensure C, H, N values align with theoretical calculations (e.g., C: 52.3%, H: 3.4%, N: 27.2%) .

Q. What safety protocols are essential for handling fluorinated triazole derivatives?

Answer: Fluorinated compounds require stringent safety measures:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Waste disposal : Segregate halogenated waste in designated containers for professional treatment .
  • Emergency procedures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods predict the tautomeric behavior of this compound?

Answer: Tautomerism in triazoles (e.g., 1H vs. 4H forms) affects reactivity and bioactivity. To study this:

  • DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to compare energy levels of tautomers .
  • NBO analysis : Identify stabilizing interactions (e.g., hyperconjugation between N–H and fluorophenyl groups) .
  • Crystallography : Compare computed results with single-crystal X-ray data (if available) to validate predictions .

Key finding : The 4H tautomer is typically more stable due to resonance stabilization from the fluorophenyl group .

Q. What experimental strategies resolve contradictions in bioactivity data for fluorinated triazoles?

Answer: Conflicting bioactivity results may arise from impurities, tautomerism, or assay variability. Mitigate this by:

Reproducibility checks : Re-synthesize compounds and validate purity via HPLC .

Tautomer control : Use pH buffers (e.g., phosphate buffer, pH 7.4) to stabilize specific tautomers during assays .

Dose-response studies : Test multiple concentrations (e.g., 1–100 µM) to identify threshold effects .

Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assay) .

Example : If a compound shows anti-microbial activity in one study but not another, confirm solvent effects (DMSO vs. aqueous) on bioavailability .

Q. How can researchers design structure-activity relationship (SAR) studies for fluorophenyl triazole derivatives?

Answer:

Scaffold modification : Synthesize analogs with substituents at the triazole N1/N4 positions or fluorophenyl ortho/meta positions .

Bioisosteric replacement : Substitute the fluorine atom with Cl, CF₃, or OCH₃ to assess electronic effects .

Pharmacophore mapping : Use Schrödinger Suite to identify critical hydrogen-bond acceptors (triazole N) and hydrophobic regions (fluorophenyl) .

In silico ADMET : Predict solubility (LogP < 3) and metabolic stability (CYP450 inhibition assays) .

Case study : Replacing 2-fluorophenyl with 3-fluorophenyl reduces steric hindrance, enhancing binding to target proteins .

Q. What advanced techniques elucidate the mechanism of action for fluorinated triazoles in biological systems?

Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., IC₅₀ values) .
  • Cryo-EM : Visualize compound interactions with large protein complexes (e.g., ribosomes) .
  • Metabolomics : Track cellular metabolite changes via LC-MS after treatment .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Example : Fluorophenyl triazoles inhibit bacterial dihydrofolate reductase by forming hydrogen bonds with Asp27 and stacking interactions with Phe31 .

Q. How can researchers address discrepancies between computational predictions and experimental results?

Answer:

  • Force field refinement : Adjust parameters in molecular dynamics simulations to better match experimental data (e.g., solvation free energy) .
  • Cofactor inclusion : Add Mg²⁺ or ATP in docking studies if omitted initially .
  • Conformational sampling : Use metadynamics to explore non-equilibrium states .
  • Collaborative validation : Cross-check results with independent labs or public datasets (e.g., PubChem BioAssay) .

Case study : Overestimated binding affinity in docking may arise from rigid protein models; flexible side-chain algorithms improve accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
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5-(2-fluorophenyl)-4H-1,2,4-triazol-3-amine

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